molecular formula C7H4BrNO3 B112248 2-Bromo-6-nitrobenzaldehyde CAS No. 20357-21-5

2-Bromo-6-nitrobenzaldehyde

Cat. No. B112248
CAS RN: 20357-21-5
M. Wt: 230.02 g/mol
InChI Key: WRIAMYXQKSDDRP-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4BrNO3 and a molecular weight of 230.02 . It is a solid substance and is typically stored at ambient temperature .


Synthesis Analysis

The synthesis of 2-Bromo-6-nitrobenzaldehyde can be achieved through a process involving 2-nitrobenzaldehyde and sulfuric acid, followed by the addition of N-Bromosuccinimide . Another method involves the use of Pd-Catalyzed C-H Activation .


Molecular Structure Analysis

The IUPAC name for 2-Bromo-6-nitrobenzaldehyde is 2-bromo-6-nitrobenzaldehyde . The InChI code for this compound is 1S/C7H4BrNO3/c8-6-2-1-3-7 (9 (11)12)5 (6)4-10/h1-4H .

Scientific Research Applications

  • Summary of the Application: The compound 2-Bromo-6-nitrobenzaldehyde is used in the synthesis of analogues of historical indigo and Maya blue pigments . These pigments are created using an inquiry-based approach, where derivatives of indigo are synthesized and used as vat dyes for dyeing cotton or wool fabrics . They are also mixed with a sepiolite clay to create new hues or colors of Maya blues using a green chemistry hydrothermal microwave synthesis .
  • Methods of Application or Experimental Procedures: In a round bottom flask of 50 mL, 0.5g of 2-nitrobenzaldehyde is dissolved in 10 mL of acetone and 18 mL of distilled water . This mixture is then subjected to a hydrothermal microwave synthesis .
  • Results or Outcomes: The hydrothermal approach allows a very quick preparation of Maya analogue pigments (typically one hour) while illustrating a green chemistry approach . The obtained Maya pigments can have very different colors from their initial indigo derivative and furthermore undergo color change under annealing (thermochromism) or mechanical grinding (tribochromism) .

Safety And Hazards

2-Bromo-6-nitrobenzaldehyde is classified as having acute toxicity, both oral and dermal, and can cause skin irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-bromo-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIAMYXQKSDDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567716
Record name 2-Bromo-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-nitrobenzaldehyde

CAS RN

20357-21-5
Record name 2-Bromo-6-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20357-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-nitrobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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